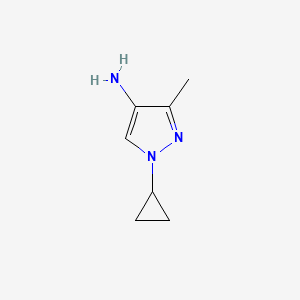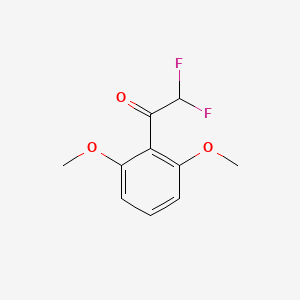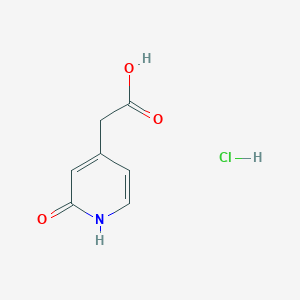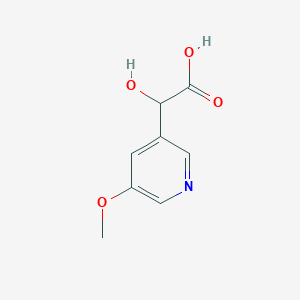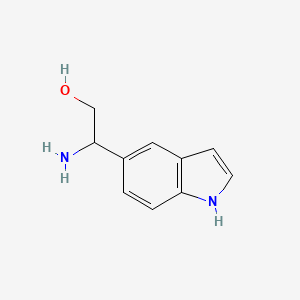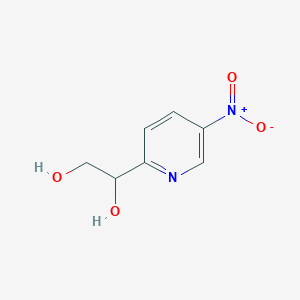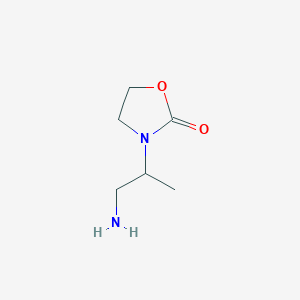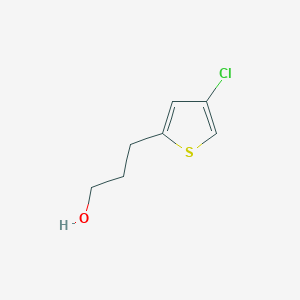
3-(4-Chlorothiophen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a chlorinated thiophene ring attached to a propanol chain, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorothiophen-2-yl)propan-1-ol typically involves the chlorination of thiophene followed by the addition of a propanol group. One common method involves the reaction of 4-chlorothiophene with propanal in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 3-(4-Chlorothiophen-2-yl)propanal or 3-(4-Chlorothiophen-2-yl)propanone.
Reduction: 3-(4-Thiophen-2-yl)propan-1-ol or 3-(4-Chlorothiophen-2-yl)propane.
Substitution: 3-(4-Aminothiophen-2-yl)propan-1-ol or 3-(4-Alkoxythiophen-2-yl)propan-1-ol
Applications De Recherche Scientifique
3-(4-Chlorothiophen-2-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chlorinated thiophene ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(4-Bromothiophen-2-yl)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylthiophen-2-yl)propan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(4-Chlorothiophen-2-yl)propan-1-ol is unique due to its combination of a chlorinated thiophene ring and a propanol chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H9ClOS |
|---|---|
Poids moléculaire |
176.66 g/mol |
Nom IUPAC |
3-(4-chlorothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9ClOS/c8-6-4-7(10-5-6)2-1-3-9/h4-5,9H,1-3H2 |
Clé InChI |
UQQMCKLIRFRWTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1Cl)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)

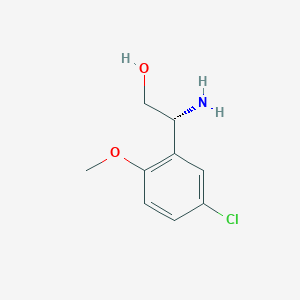

![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)
![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
